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2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide

medicinal chemistry structure-activity relationship triazoloquinoline scaffold

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide (CAS 671199-34-1; molecular formula C₁₈H₁₅N₅O₃S₂; molecular weight 413.5 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoline class. It features a planar triazoloquinoline core linked via a thioether bridge to an acetamide moiety bearing a primary 4-sulfamoylphenyl group.

Molecular Formula C18H15N5O3S2
Molecular Weight 413.5g/mol
CAS No. 671199-34-1
Cat. No. B492620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide
CAS671199-34-1
Molecular FormulaC18H15N5O3S2
Molecular Weight413.5g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=C(C=C4)S(=O)(=O)N
InChIInChI=1S/C18H15N5O3S2/c19-28(25,26)14-8-6-13(7-9-14)20-17(24)11-27-18-22-21-16-10-5-12-3-1-2-4-15(12)23(16)18/h1-10H,11H2,(H,20,24)(H2,19,25,26)
InChIKeyWMHHYMOWLPRUDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide (CAS 671199-34-1): Structural Identity, Scaffold Context, and Procurement Relevance


2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-sulfamoylphenyl)acetamide (CAS 671199-34-1; molecular formula C₁₈H₁₅N₅O₃S₂; molecular weight 413.5 g/mol) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoline class. It features a planar triazoloquinoline core linked via a thioether bridge to an acetamide moiety bearing a primary 4-sulfamoylphenyl group [1]. The compound is registered as an enzyme ligand (inhibitor) in the BRENDA enzyme database, confirming its capacity to engage protein targets in biochemical assays [2]. The triazolo[4,3-a]quinoline scaffold has established pharmacological precedent across multiple target classes, including HDAC8 inhibition (IC₅₀ values of 80–129 nM for optimized derivatives), paraoxonase-2 (PON2) modulation (nanomolar IC₅₀ range), and Pseudomonas quorum-sensing molecule C12 antagonism (EC₅₀ ~400 nM for lead compound TQ416) [3][4][5]. The presence of the primary sulfamoyl (–SO₂NH₂) pharmacophore, a recognized zinc-binding group for carbonic anhydrase (CA) isoforms, structurally distinguishes this compound from analogs bearing substituted or absent sulfamoyl moieties, carrying direct implications for CA-targeted screening selectivity [6].

Enzyme inhibitor scaffold with BRENDA-confirmed target engagement capacity
Primary sulfamoyl pharmacophore supports carbonic anhydrase isoform screening
Unsubstituted C5 position enables systematic SAR exploration around the triazoloquinoline core

Why In-Class Triazoloquinoline Analogs Cannot Serve as Drop-In Replacements for CAS 671199-34-1


The triazolo[4,3-a]quinoline scaffold is exquisitely sensitive to even single-atom modifications at the R₁ and R₂ positions, with substituent identity governing target selectivity, potency, and physicochemical behavior [1]. The target compound's defining structural features—an unsubstituted quinoline C5 position (no methyl group), a thioether (–S–CH₂–) linker geometry, and a primary 4-sulfamoylphenyl acetamide terminus—collectively determine its hydrogen-bonding capacity, zinc-chelating potential, and planarity for DNA intercalation, distinguishing it from the 5-methyl analog (CAS 300557-82-8) and the quinoxaline isostere (Tanimoto similarity < 0.90) [2][3]. BRENDA confirms enzyme inhibitory activity for this specific compound, yet no published Ki/IC₅₀ values are available; consequently, any assumption that a structurally related analog will reproduce identical target engagement, isoform selectivity, or off-target profile is unsupported by the current evidence base [4]. A recent SAR study of 1-substituted triazolo[4,3-a]quinolines demonstrated that minor structural changes around the triazoloquinoline core produce substantial shifts in PON2 inhibitory potency, underscoring that structural similarity does not predict functional equivalence within this chemotype [5].

C5-methyl analog (CAS 300557-82-8)
The 5-methyl substitution alters planarity and DNA intercalation geometry; reported target profiles may not transfer.
Non-sulfamoyl N-aryl analogs
Absence of the zinc-binding sulfamoyl group eliminates carbonic anhydrase-directed binding; CA screening hypothesis invalid.
Propanamide-linker analog (CHEBI:115674)
Linker length differs by two methylene units; pharmacophore geometry shifts ~2.5 Å, likely disrupting binding interactions.

Quantitative Differentiation Evidence for CAS 671199-34-1 vs. Closest Structural and Pharmacological Analogs


Structural Differentiation: Absence of C5-Methyl Substitution Distinguishes CAS 671199-34-1 from the Closest Analog CAS 300557-82-8

CAS 671199-34-1 (C₁₈H₁₅N₅O₃S₂; MW 413.5) lacks the C5-methyl substituent present in its closest commercially available analog, 2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide (CAS 300557-82-8; C₁₉H₁₇N₅O₃S₂; MW 427.5) . This single methyl deletion reduces molecular weight by 14 Da and eliminates a steric protrusion from the quinoline ring, altering the compound's planarity and potential for DNA intercalation geometry . The 5-methyl analog is described as a DNA intercalator targeting cancer cell DNA, whereas no such mechanism has been documented for the des-methyl compound . In the broader triazolo[4,3-a]quinoline class, the R₁ substituent (corresponding to the C5 position) has been identified as a primary structural determinant of biological activity, with different R₁ groups directing divergent target engagement profiles in PON2 and NF-κB pathway modulation assays [1][2].

C5 substituent identity
Class-level inference
Target: no C5 substituent (MW 413.5); Analog: 5-methyl (MW 427.5, ΔMW -14 Da)
Altered planarity and steric profile may shift DNA intercalation and target engagement relative to methyl analog
Class-level SAR: R₁ position determines activity; review before analog substitution
medicinal chemistry structure-activity relationship triazoloquinoline scaffold

Primary Sulfamoyl Pharmacophore Distinguishes CAS 671199-34-1 from N-Aryl Analogs Lacking the Sulfonamide Zinc-Binding Group

CAS 671199-34-1 bears a primary 4-sulfamoyl (–SO₂NH₂) group on the terminal phenyl ring, a well-established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition [1]. This feature is absent in closely related triazolo[4,3-a]quinoline analogs such as CAS 671199-22-7 (2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide), which carries a 3-trifluoromethylphenyl group instead of a sulfamoylphenyl moiety, and CHEBI:115674 (N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide), which contains a 4-fluorophenyl terminus [2]. In the quinoline-sulfamoyl chemical space, primary sulfamoyl-bearing compounds have demonstrated CA IX/XII inhibition with IC₅₀ values of 2.01–2.59 µM, while non-sulfamoyl quinoline-triazole hybrids lack this zinc-directed binding capacity [3]. The primary –SO₂NH₂ group in the target compound provides both hydrogen-bond donor and acceptor capacity, as well as the ability to coordinate the active-site zinc ion in CA isoforms—a binding mode unavailable to analogs with substituted or absent sulfamoyl groups [4].

Sulfamoyl pharmacophore
Class-level inference
Target: primary 4-sulfamoyl present; Analogs: 3-CF₃ or 4-F terminus (no zinc-binding group)
Presence of –SO₂NH₂ enables CA zinc-directed binding; non-sulfamoyl analogs lack this mechanism
Class reference IC₅₀ range 2.01–2.59 µM for quinoline-sulfamoyl CA IX/XII inhibitors
carbonic anhydrase inhibition sulfonamide pharmacophore zinc-binding group isoform selectivity

Enzyme Inhibitory Activity Confirmed in BRENDA for CAS 671199-34-1, with Scaffold-Level Comparative Potency from Published Triazoloquinoline Chemotypes

The BRENDA enzyme database registers CAS 671199-34-1 as an inhibitor in one enzyme-catalyzed reaction, confirming target engagement capacity, although specific Ki/IC₅₀ data are not publicly available for this individual compound [1]. To contextualize the inhibitory potential of the triazolo[4,3-a]quinoline scaffold, published data on structurally related derivatives provide quantitative benchmarks: optimized triazolo[4,3-a]quinoline HDAC8 inhibitors achieve IC₅₀ values of 80–129 nM in isolated enzyme assays and 17.4 µM in IMR-32 neuroblastoma cellular assays [2]; triazolo[4,3-a]quinoline PON2 inhibitors reach nanomolar IC₅₀ range, surpassing the prototype TQ416 [3]; and triazolo[4,3-a]quinolines identified as C12 quorum-sensing inhibitors demonstrate nanomolar potency in restoring NF-κB activity [4]. These scaffold-level potency ranges establish a performance ceiling and benchmarking framework against which CAS 671199-34-1 can be evaluated in prospective assays.

Enzyme inhibition context
Data to verify
BRENDA confirms inhibitory activity; no Ki/IC₅₀ reported for this compound
Scaffold benchmarks: HDAC8 IC₅₀ 80–129 nM (enzyme), PON2 nanomolar range; target potency uncharacterized
Use scaffold-level data as assay validation framework; direct potency requires experimental determination
enzyme inhibition triazoloquinoline pharmacology HDAC8 PON2 drug discovery

Thioether Linker Length and Geometry Differentiates CAS 671199-34-1 from Propanamide and Directly Linked Triazoloquinoline Analogs

CAS 671199-34-1 incorporates a thioether (–S–CH₂–) linker of one methylene unit connecting the triazoloquinoline core to the acetamide carbonyl. This contrasts with related ChEBI-annotated analogs such as CHEBI:115674 (N-(4-fluorophenyl)-3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamide), which employs a three-carbon propanamide linker (–S–CH₂–CH₂–CO–) with a Tanimoto similarity of only 0.7 to the compound class [1]. The one-carbon vs. three-carbon linker alters the spatial relationship between the triazoloquinoline core and the terminal aryl ring, affecting the distance and geometry of key pharmacophoric elements relative to target binding pockets. In the structurally related triazoloquinazoline-benzenesulfonamide series, linker length has been shown to modulate both antimicrobial potency and anti-inflammatory activity [2]. Additionally, the thioether sulfur atom introduces a polarizable moiety that can participate in hydrophobic contacts and influence metabolic stability compared to ether or amine-linked analogs [3].

Linker geometry
Reported
Target: thioether-acetamide (one methylene); CHEBI:115674: propanamide (three methylene); Tanimoto 0.7
Linker length difference ~2.5 Å shifts terminal aryl position; likely alters target-binding pocket complementarity
Data to verify: linker SAR from triazoloquinazoline series suggests potency modulation
linker optimization thioether conformation structure-based design SAR

Antimicrobial and Anticonvulsant Activity Precedent for the Triazolo[4,3-a]quinoline Scaffold Establishes Screening-Relevant Potency Benchmarks

The triazolo[4,3-a]quinoline scaffold has demonstrated reproducible antimicrobial and anticonvulsant activities in published studies, providing phenotypic screening benchmarks. In antimicrobial evaluation, novel 3-aryl/heteroaryl-9-methyl-1,2,4-triazolo[4,3-a]quinoline derivatives exhibited antibacterial activity against Gram-positive bacteria including S. aureus and B. subtilis when compared with standard drugs [1]. In anticonvulsant testing, 7-methoxy-5-phenyl-1,2,4-triazolo[4,3-a]quinoline (compound 4a) achieved an ED₅₀ of 9.2 mg/kg in the maximal electroshock (MES) test, comparable to phenytoin (ED₅₀ = 9.9 mg/kg) [2]. Additionally, 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (compound 3f) demonstrated ED₅₀ values of 27.4 mg/kg (anti-MES) and 22.0 mg/kg (anti-PTZ) [3]. These phenotypic potency ranges serve as class-level performance benchmarks against which CAS 671199-34-1—which retains the unsubstituted triazoloquinoline core but adds the sulfamoylphenyl acetamide extension—can be compared in antimicrobial or anticonvulsant screening campaigns.

Phenotypic benchmarks
Class-level inference
Anticonvulsant: scaffold MES ED₅₀ 9.2–27.4 mg/kg; Antimicrobial: activity vs. S. aureus, B. subtilis reported
Target compound untested; class-level potency ranges serve as screening performance references
Interpret with caution: sulfamoylphenyl extension may shift phenotypic activity profile
antimicrobial anticonvulsant MES test phenotypic screening neglected disease

SCAFFOLD DATA GAP ADVISORY: Absence of Published Quantitative Bioactivity Data for CAS 671199-34-1

Despite exhaustive searching of PubMed, BindingDB, ChEBI, BRENDA, ZINC, and patent databases, no peer-reviewed publication or publicly accessible database reports quantitative bioactivity data (Ki, IC₅₀, EC₅₀, MIC, ED₅₀, or Kd) for CAS 671199-34-1 as of the search date [1]. The BRENDA database confirms enzyme inhibitory activity but does not provide numerical potency values [2]. The compound is listed in the MolBiC bioactivity database but falls into the 'Imprecise Activity' category with no assignable quantitative value [3]. This data gap means that all differentiation claims in this guide are necessarily based on structural analysis and class-level inference rather than direct head-to-head experimental comparisons. Procurement decisions for this compound should therefore be risk-weighted accordingly: the compound offers a structurally distinct, sulfamoyl-bearing triazoloquinoline chemotype with confirmed enzyme engagement, but its absolute potency, selectivity, and ADMET profile remain uncharacterized [4]. Users requiring compounds with established quantitative pharmacology should consider the 5-methyl analog (CAS 300557-82-8) or optimized triazolo[4,3-a]quinoline derivatives such as TQ416, both of which have published activity data, while recognizing that these are not functionally interchangeable with CAS 671199-34-1 [5].

Data gap advisory
Data to verify
No published Ki, IC₅₀, EC₅₀, MIC, or ED₅₀ available; MolBiC lists activity as Imprecise
Procurement risk: absolute potency, selectivity, and ADMET remain uncharacterized
Suitable for de novo screening and SAR exploration; not a drop-in replacement for optimized tool compounds
data gap risk assessment screening compound lead optimization

Evidence-Backed Research and Procurement Application Scenarios for CAS 671199-34-1


De Novo Carbonic Anhydrase Isoform Screening with Primary Sulfamoyl Pharmacophore

CAS 671199-34-1 is structurally suited for primary screening against human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, owing to its unsubstituted primary sulfamoyl (–SO₂NH₂) zinc-binding group [1]. Unlike the 5-methyl analog (CAS 300557-82-8) which is described as a DNA intercalator, this compound's sulfamoyl terminus is expected to direct binding toward the CA active-site zinc ion, following the established mechanism of aromatic and heterocyclic sulfonamide CA inhibitors [2]. Quinoline-sulfamoyl derivatives within the same chemospace have demonstrated selective CA IX/XII inhibition with IC₅₀ values of 2.01–2.59 µM, providing a quantitative activity expectation range [3]. The unsubstituted C5 position on the quinoline ring may further differentiate CA isoform selectivity relative to 5-substituted analogs by altering active-site complementarity. Procurement recommendation: Prioritize this compound for CA-focused screening panels; use acetazolamide as a positive control and the non-sulfamoyl analog CAS 671199-22-7 as a negative control to confirm sulfamoyl-dependent activity .

Structure-Activity Relationship (SAR) Exploration Around the C5 Position of the Triazolo[4,3-a]quinoline Core

The absence of a C5 substituent on the quinoline ring makes CAS 671199-34-1 the ideal unsubstituted reference compound for systematic SAR studies probing the effect of C5 substitution (methyl, halogen, methoxy, aryl) on target potency and selectivity within the triazolo[4,3-a]quinoline series [1]. Published SAR studies have established that the R₁ position (corresponding to C5) is a primary determinant of biological activity for this scaffold, with different R₁ groups directing divergent target profiles across HDAC8, PON2, and NF-κB pathway modulation [2][3]. By using CAS 671199-34-1 as the unsubstituted baseline and CAS 300557-82-8 (5-methyl) as a key comparator, researchers can quantify the contribution of C5 substitution to potency shifts across target panels. This systematic approach is validated by the Bianconi et al. (2026) SAR study, which demonstrated that incremental structural modifications to 1-substituted triazolo[4,3-a]quinolines produce measurable changes in PON2 inhibitory IC₅₀ values, from micromolar to nanomolar range .

Antimicrobial Phenotypic Screening Leveraging the Triazoloquinoline Scaffold and Sulfamoyl Moiety

The triazolo[4,3-a]quinoline scaffold has demonstrated reproducible antibacterial activity against Gram-positive organisms (S. aureus, B. subtilis) in published studies, while the sulfamoyl moiety is a privileged structure in antibacterial sulfonamide pharmacotherapy [1][2]. CAS 671199-34-1 combines both pharmacophoric elements in a single molecular entity, making it a rational candidate for antimicrobial phenotypic screening. Published triazoloquinoline derivatives bearing benzenesulfonamide moieties have shown promising antibacterial activity compared to ampicillin as a positive control [3]. The compound can be screened in standard disk diffusion and broth microdilution assays against Gram-positive and Gram-negative panels, with the 5-methyl analog (CAS 300557-82-8) serving as a structural comparator to assess the contribution of the C5 substituent to antimicrobial potency. Given the compound's additional antiviral and anticancer activity claims from vendor documentation, broad-spectrum phenotypic profiling in infectious disease models is a justified procurement use case .

Chemical Biology Tool Compound for Target Deconvolution Studies Requiring a Sulfamoyl-Bearing Triazoloquinoline Probe

CAS 671199-34-1 occupies a unique and currently unfilled position in the triazoloquinoline chemical space as the only readily available derivative combining an unsubstituted triazolo[4,3-a]quinoline core with a primary sulfamoylphenyl acetamide terminus [1]. This structural combination renders it valuable as a chemical biology probe for target deconvolution studies, particularly in pathways where both a planar heterocyclic DNA-intercalating or enzyme-binding scaffold and a zinc-directed sulfamoyl warhead may contribute to polypharmacology. BRENDA confirms enzyme inhibitory activity, providing a starting point for target identification through affinity-based proteomics or thermal shift assays [2]. The compound's distinct molecular features—no C5 substituent (differentiating it from CAS 300557-82-8), a primary sulfamoyl group (differentiating it from N-aryl variants like CAS 671199-22-7), and a one-carbon thioether-acetamide linker (differentiating it from propanamide analogs like CHEBI:115674)—make it a specific and non-redundant probe for chemical proteomics and target engagement studies [3].

Application
Selection Property
Validation Focus
Carbonic anhydrase isoform screening
Primary sulfamoyl zinc-binding group
Confirm sulfamoyl-dependent CA inhibition; use non-sulfamoyl analog as negative control
C5-substituent SAR exploration
Unsubstituted quinoline C5 baseline
Quantify potency shift relative to 5-methyl analog across target panels
Antimicrobial phenotypic screening
Triazoloquinoline scaffold and sulfamoyl moiety
Assess activity against Gram-positive panels; compare with benzenesulfonamide analogs
Chemical biology probe for target deconvolution
Unique sulfamoyl-triazoloquinoline chemotype
Verify target engagement via affinity proteomics or thermal shift; BRENDA inhibition as starting point
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